(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane
Description
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane is a halogenated aryl methyl sulfide characterized by a bromine atom at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 3-position of the phenyl ring. The methylsulfanyl (-SMe) group is attached to the central aromatic ring, contributing to its electronic and steric properties.
Properties
IUPAC Name |
3-bromo-1-chloro-4-methyl-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGPGVHHYNILKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)SC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-chloro-3-methylphenol.
Methylation: The phenol group is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Sulfur Introduction: The methylated product is then treated with a sulfur source, such as dimethyl disulfide (CH3SSCH3), under appropriate conditions to introduce the methylsulfane group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and purification steps.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Nucleophiles such as sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of (2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane with three analogs:
Key Observations :
- Halogen Effects : Replacing chlorine with fluorine (as in and ) reduces molecular weight (263.57 vs. ~235.12) due to fluorine’s lower atomic mass. Chlorine’s larger atomic radius may enhance steric hindrance compared to fluorine.
- Substituent Position : The position of halogens (e.g., Br at 2 vs. 6) influences electronic distribution. For example, bromine at the 2-position (ortho to -SMe) may increase steric strain compared to para positioning .
- Methoxy vs.
Reactivity and Stability
- Sulfane Sulfur Trapping : Analogous phosphine reagents (e.g., P2 in ) react rapidly with sulfane sulfurs (e.g., S₈, cysteine polysulfides) to form phosphine sulfides. The reactivity of this compound may differ due to halogen electronegativity and steric effects .
- Dimerization Energies : Computational studies on similar sulfanes (e.g., AZ1, AZ2 in ) reveal that substituent positioning affects dimer stability. For instance, para-substituted derivatives exhibit lower dimerization energies (~4–5 kcal/mol) compared to meta-substituted analogs .
Biological Activity
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane is an organosulfur compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a phenyl ring with a bromine atom at the ortho position, a chlorine atom at the meta position, and a methylsulfane group. The presence of halogens and a sulfur atom contributes to its reactivity and potential biological activity.
| Structural Feature | Description |
|---|---|
| Bromine Atom | Enhances lipophilicity and may influence receptor interactions. |
| Chlorine Atom | Modulates electronic properties, affecting binding affinity. |
| Methylsulfane Group | Involved in various biochemical reactions, potentially influencing cellular signaling. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can bind to receptors, altering signal transduction pathways that regulate various physiological responses.
- Induction of Cellular Responses : The compound may induce apoptosis or alter cell proliferation rates, making it a candidate for anticancer therapies.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit diverse biological activities. Below are some notable findings:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against Gram-positive bacteria. For instance, compounds with similar structures have shown selective activity against Bacillus subtilis .
- Cytotoxicity : In vitro studies have demonstrated that related compounds exert cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure–activity relationship indicates that modifications in the phenyl ring significantly impact cytotoxicity .
- Therapeutic Potential : Investigations into the therapeutic properties of related organosulfur compounds suggest potential applications in treating inflammatory diseases and cancer due to their ability to modulate immune responses .
Case Study 1: Anticancer Activity
A study exploring the anticancer properties of structurally related compounds revealed that modifications in halogen substitution patterns could enhance selectivity for cancer cells over normal cells. Compounds exhibiting electron-donating groups showed increased potency against various cancer cell lines .
Case Study 2: Antimicrobial Screening
In a screening of several organosulfur compounds, this compound was tested for its antimicrobial activity. Results indicated moderate efficacy against specific bacterial strains, suggesting its potential as a lead compound for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
